Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C10H13ClO3S2 |
|---|---|
Molecular Weight |
280.8 g/mol |
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-(2-methylpropylsulfanyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H13ClO3S2/c1-5(2)4-15-10-6(11)7(12)8(16-10)9(13)14-3/h5,12H,4H2,1-3H3 |
InChI Key |
UCIRQGJPTWOVMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=C(C(=C(S1)C(=O)OC)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by hydroxylation and subsequent introduction of the isobutylthio group. The final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process is designed to be scalable for large-scale production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the hydroxy group can form hydrogen bonds with active sites, while the isobutylthio group can enhance lipophilicity, facilitating membrane permeability .
Comparison with Similar Compounds
Methylsulfanyl and Methoxy Analogs
Target Compound (Isobutylthio Substituent)
The isobutylthio group may be introduced via:
Thioetherification: Reaction of a 5-bromo/chloro precursor with isobutylthiol under basic conditions (e.g., K₂CO₃).
Microwave-Assisted Synthesis: Similar to , where dimethylformamide dimethyl acetal was used for efficient condensation .
Challenges: The steric bulk of the isobutyl group may necessitate prolonged reaction times or elevated temperatures compared to smaller substituents.
Reactivity and Functionalization
- Ester Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions, as demonstrated in for ethyl thiophene carboxylates .
Biological Activity
Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate (CAS No. 1708251-05-1) is a specialized organic compound with a complex structure that includes a thiophene ring, chloro, hydroxy, and isobutylthio functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.8 g/mol. The presence of the thiophene ring contributes to its aromatic properties, while the functional groups enhance its reactivity and potential interactions with biological targets.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with other thiophene derivatives can be insightful:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate | 1707568-91-9 | Propargylthio group | Antimicrobial |
| Methyl 4,5-dichloro-3-(prop-2-yne-yloxy)thiophene-2-carboxylate | B15091001 | Dichlorination | Enhanced antifungal |
| Methyl 4-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | 937639-93-5 | Chlorosulfonyl group | Increased reactivity |
This table highlights how variations in substituents can influence the biological properties and potential applications of thiophene derivatives.
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on various thiophene derivatives indicated that compounds with chloro and hydroxy substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar antimicrobial properties.
- In Vivo Anti-inflammatory Studies : Research on related thiophene compounds demonstrated significant reduction in inflammatory markers in animal models. The presence of hydroxy groups was linked to increased anti-inflammatory efficacy, indicating potential therapeutic applications for this compound.
- Fungal Resistance Trials : In agricultural research, thiophene derivatives were tested for their effectiveness against common plant pathogens. Results showed promising antifungal activity, suggesting that this compound could be developed as a biopesticide.
Q & A
Q. What are the common synthetic routes for synthesizing Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate?
The synthesis typically involves multi-step procedures, including:
- Thiophene ring formation : Cyclization of sulfur-containing precursors with dienes (e.g., via Gewald or Paal-Knorr reactions) .
- Functionalization : Sequential introduction of substituents (e.g., chlorination at C4, hydroxylation at C3, and isobutylthio group addition at C5) using electrophilic aromatic substitution or nucleophilic thiol-alkylation .
- Esterification : Methylation of the carboxylate group via acid-catalyzed esterification . Key challenges include regioselectivity control and purification of intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- NMR : H and C NMR identify substituent positions via coupling patterns and chemical shifts (e.g., hydroxyl protons at ~10–12 ppm, thioether protons at ~2.5–3.5 ppm) .
- IR : Hydroxyl (3200–3600 cm) and ester carbonyl (1700–1750 cm) stretches confirm functional groups .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular formula and fragmentation patterns (e.g., loss of isobutylthio group) .
Q. What crystallization strategies improve single-crystal yield for X-ray diffraction studies?
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and slow evaporation rates .
- Temperature control : Gradual cooling from saturated solutions promotes lattice formation .
- Seeding : Introduce microcrystals to guide nucleation .
Advanced Research Questions
Q. How do steric and electronic effects influence reactivity in electrophilic substitution reactions on the thiophene core?
- Steric hindrance : The bulky isobutylthio group at C5 directs electrophiles to less hindered positions (e.g., C4 chloro substitution) .
- Electronic effects : Electron-withdrawing groups (Cl, COOCH) deactivate the ring, requiring strong electrophiles (e.g., SOCl) for further substitution . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution .
Q. What methodologies address contradictions in reported synthetic yields for derivatives of this compound?
Discrepancies often arise from:
Q. How can hydrogen-bonding networks in the crystal lattice affect stability and solubility?
- Hydroxyl and carbonyl groups form intermolecular H-bonds, creating rigid frameworks that reduce solubility but enhance thermal stability .
- Graph set analysis (e.g., Etter’s rules) classifies H-bond patterns (e.g., motifs) to predict packing efficiency . Modifying substituents (e.g., replacing methyl with ethyl esters) disrupts H-bonding, altering physicochemical properties .
Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?
- Bioisosteric replacement : Substituting the isobutylthio group with morpholinosulfonyl or piperidinylacetyl moieties enhances target binding (e.g., enzyme inhibition) .
- Prodrug design : Ester hydrolysis in vivo releases active carboxylic acids, improving bioavailability .
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent electronic parameters (σ, π) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
